molecular formula C11H10F2N2O3 B1408028 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde CAS No. 1713160-83-8

4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde

Cat. No.: B1408028
CAS No.: 1713160-83-8
M. Wt: 256.21 g/mol
InChI Key: OTRSNKVKGQFWCN-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde is a fluorinated aromatic aldehyde featuring a nitro group at the 3-position and a 3,3-difluoropyrrolidinyl moiety at the 4-position of the benzaldehyde scaffold. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (pyrrolidinyl) groups, which influence its reactivity and physicochemical properties. Fluorination at the pyrrolidine ring enhances metabolic stability and lipophilicity, making it a candidate for medicinal chemistry applications, particularly in the synthesis of bioactive molecules .

For example, 3-nitrobenzaldehyde derivatives have been used in condensation reactions to generate azetidin-2-ones with demonstrated antimicrobial activity .

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)5-10(9)15(17)18/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRSNKVKGQFWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The difluoropyrrolidinyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions.

Scientific Research Applications

4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of enzymatic activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

(a) 2-(3,3-Difluoropyrrolidin-1-yl)-4-nitrobenzaldehyde

This positional isomer places the nitro group at the 4-position instead of the 3-position. For instance, nitro groups at meta positions (3-nitro) may stabilize intermediates differently compared to para (4-nitro) analogs, influencing reaction pathways and product yields .

(b) 4-[4-(Benzylidene-amino)phenylamino]-3-nitrobenzopyran-2-ones

These derivatives, synthesized from 3-nitrobenzaldehyde via condensation with amines, exhibit antimicrobial activity . Compared to 4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde, the absence of fluorine and the presence of a chromenone ring in these compounds may reduce metabolic stability but enhance planar stacking interactions in biological targets.

Substituent Effects: Fluorinated vs. Non-Fluorinated Derivatives

(a) Fluorinated Pyrrolidine Moieties

The 3,3-difluoropyrrolidine group in the target compound introduces steric bulk and electronegativity, which can improve binding specificity and resistance to oxidative metabolism. For example, in CP-93,393, a fluorinated anxiolytic drug candidate, fluorination contributed to prolonged half-life and reduced cytochrome P450-mediated degradation .

(b) Non-Fluorinated Pyrrolidine Analogs

The difluoro substitution in the target compound may also enhance membrane permeability due to increased lipophilicity.

Metabolic Pathways

In contrast, non-fluorinated pyrrolidines are prone to CYP450-mediated oxidation, leading to shorter half-lives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
Reactant of Route 2
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4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde

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